N-[1-(2-methoxyethyl)-1H-indol-4-yl]nicotinamide
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Overview
Description
N-[1-(2-methoxyethyl)-1H-indol-4-yl]nicotinamide is a chemical compound that belongs to the class of nicotinamides This compound is characterized by the presence of an indole ring substituted with a methoxyethyl group and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]nicotinamide typically involves the reaction of 1-(2-methoxyethyl)-1H-indole-4-carboxylic acid with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyethyl)-1H-indol-4-yl]nicotinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(2-methoxyethyl)-1H-indol-4-yl]nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]nicotinamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in redox reactions and cellular metabolism. The compound may also influence signaling pathways related to inflammation and oxidative stress, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methylnicotinamide: A methylated derivative of nicotinamide with similar biological activities.
2-Chloro-N-(2-methoxyethyl)nicotinamide: A chlorinated analog with distinct chemical properties.
Uniqueness
N-[1-(2-methoxyethyl)-1H-indol-4-yl]nicotinamide is unique due to the presence of both an indole ring and a nicotinamide moiety, which confer specific chemical and biological properties
Properties
Molecular Formula |
C17H17N3O2 |
---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H17N3O2/c1-22-11-10-20-9-7-14-15(5-2-6-16(14)20)19-17(21)13-4-3-8-18-12-13/h2-9,12H,10-11H2,1H3,(H,19,21) |
InChI Key |
ZXDRUSGHHHKJIU-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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